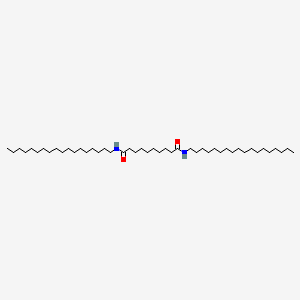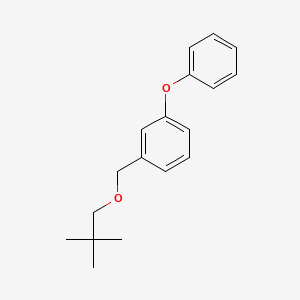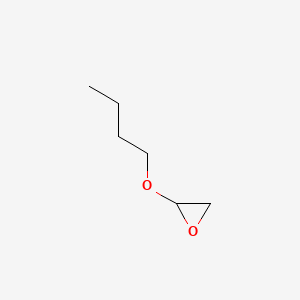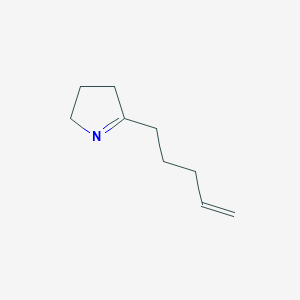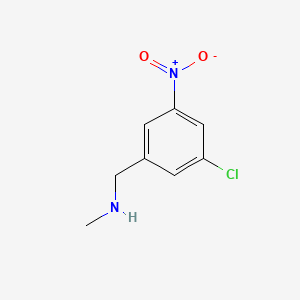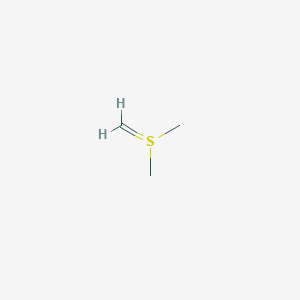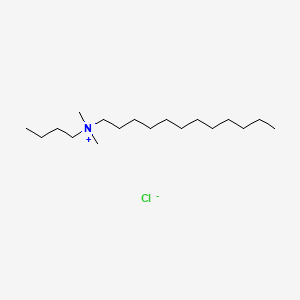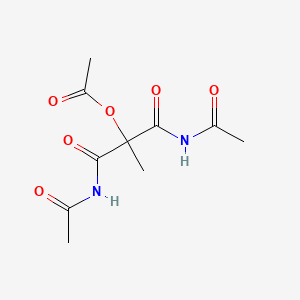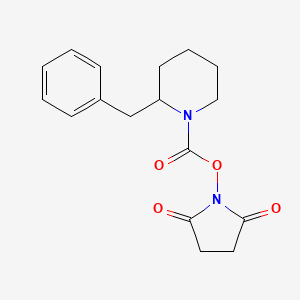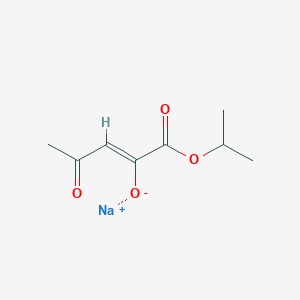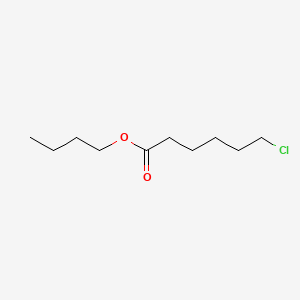
Allyl oct-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl oct-2-enoate: is an organic compound with the chemical formula C11H18O2 . It is an ester formed from the reaction of allyl alcohol and oct-2-enoic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Allyl oct-2-enoate can be synthesized through an esterification reaction between allyl alcohol and oct-2-enoic acid. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrially, the esterification process can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired ester while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Allyl oct-2-enoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The allyl group in this compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the allyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Substituted esters, amines.
Aplicaciones Científicas De Investigación
Chemistry:
- Allyl oct-2-enoate is used as a starting material in organic synthesis to prepare various derivatives and intermediates.
- It serves as a model compound in studies of esterification and transesterification reactions.
Biology:
- The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
- It is used in studies related to the metabolism and biotransformation of esters in living organisms.
Medicine:
- This compound is explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
- It is studied for its role in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry:
- The compound is widely used in the fragrance and flavor industry to impart fruity and floral notes to perfumes, cosmetics, and food products.
- It is also used as an additive in the production of plastics and polymers to enhance their properties.
Mecanismo De Acción
Molecular Targets and Pathways:
- Allyl oct-2-enoate exerts its effects primarily through interactions with cellular membranes and enzymes involved in ester metabolism.
- The compound can modulate the activity of esterases, enzymes that hydrolyze esters into their corresponding alcohols and acids.
- It may also interact with receptors and ion channels in the nervous system, contributing to its sensory properties.
Comparación Con Compuestos Similares
Allyl acetate: Another ester with a similar structure, used in the fragrance industry.
Octyl acetate: An ester with a longer carbon chain, also used in flavors and fragrances.
Methyl oct-2-enoate: A structurally related ester with a different alkyl group.
Uniqueness:
- Allyl oct-2-enoate is unique due to its specific combination of an allyl group and an oct-2-enoate moiety, which imparts distinct chemical and sensory properties.
- Its reactivity and applications in various fields make it a versatile compound for research and industrial use.
Propiedades
Número CAS |
94135-94-1 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
prop-2-enyl (E)-oct-2-enoate |
InChI |
InChI=1S/C11H18O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h4,8-9H,2-3,5-7,10H2,1H3/b9-8+ |
Clave InChI |
ZXSSSENGZAYAMP-CMDGGOBGSA-N |
SMILES isomérico |
CCCCC/C=C/C(=O)OCC=C |
SMILES canónico |
CCCCCC=CC(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)
